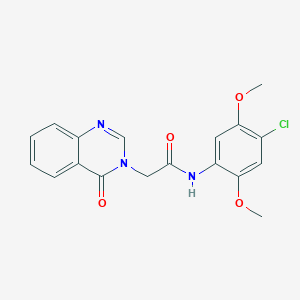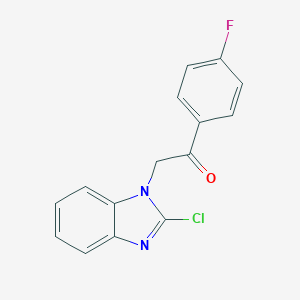![molecular formula C20H17N5O2S2 B277532 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B277532.png)
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide is a complex organic compound that features a 1,3,4-thiadiazole moiety and a quinazolinone structure. These structural motifs are known for their diverse biological activities, making this compound of significant interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide typically involves multi-step organic reactions. The process begins with the formation of the 1,3,4-thiadiazole ring, followed by the introduction of the benzylsulfanyl group. The quinazolinone moiety is then synthesized separately and coupled with the thiadiazole derivative under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazolinone moiety can be reduced to form alcohol derivatives.
Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the quinazolinone carbonyl group can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide involves its interaction with specific molecular targets and pathways. The 1,3,4-thiadiazole moiety is known to interact with enzymes and receptors, modulating their activity. The quinazolinone structure can bind to DNA or proteins, affecting cellular processes. The exact molecular targets and pathways depend on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
- N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
Uniqueness
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide is unique due to its combination of the 1,3,4-thiadiazole and quinazolinone moieties. This structural combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H17N5O2S2 |
|---|---|
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C20H17N5O2S2/c26-17(10-11-25-13-21-16-9-5-4-8-15(16)18(25)27)22-19-23-24-20(29-19)28-12-14-6-2-1-3-7-14/h1-9,13H,10-12H2,(H,22,23,26) |
InChI-Schlüssel |
XTIVLFATXKNKIW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-oxoquinazolin-3(4H)-yl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B277449.png)


![1-{[5-(4-chlorophenyl)-1H-tetraazol-1-yl]acetyl}-4-methylpiperidine](/img/structure/B277453.png)
![1-{[5-(4-bromophenyl)-1H-tetraazol-1-yl]acetyl}piperidine](/img/structure/B277457.png)

![1-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-3,3-dimethyl-2-butanone](/img/structure/B277459.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-phenylethanone](/img/structure/B277460.png)
![1-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B277461.png)

![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-phenylethanone](/img/structure/B277464.png)

![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B277468.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B277469.png)
